molecular formula C9H9Cl2N B1218974 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 61563-24-4

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1218974
CAS No.: 61563-24-4
M. Wt: 202.08 g/mol
InChI Key: WFPUBEDBBOGGIQ-UHFFFAOYSA-N
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Description

SKF 64139, also known as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the conversion of norepinephrine to epinephrine in the final steps of catecholamine synthesis. SKF 64139 has the ability to cross the blood-brain barrier, making it effective in lowering epinephrine levels both in the adrenal gland and the central nervous system .

Scientific Research Applications

SKF 64139 has several scientific research applications:

    Chemistry: It is used as a tool to study the inhibition of phenylethanolamine N-methyltransferase and its effects on catecholamine synthesis.

    Biology: SKF 64139 is used to investigate the role of epinephrine in various physiological processes, including cardiovascular function and stress response.

    Medicine: The compound has potential therapeutic applications in conditions where modulation of catecholamine levels is beneficial, such as hypertension and certain psychiatric disorders.

    Industry: SKF 64139 may be used in the development of new pharmaceuticals targeting the catecholamine pathway

Biochemical Analysis

Biochemical Properties

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, this compound can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, this compound has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .

Chemical Reactions Analysis

SKF 64139 undergoes various chemical reactions, including:

    Oxidation: SKF 64139 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: SKF 64139 can participate in substitution reactions, particularly involving the chloro substituents.

Comparison with Similar Compounds

SKF 64139 is unique in its ability to inhibit phenylethanolamine N-methyltransferase and cross the blood-brain barrier. Similar compounds include:

SKF 64139 stands out due to its dual action on both peripheral and central catecholamine levels, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPUBEDBBOGGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210570
Record name Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-
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Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-24-4
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
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Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08550
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Record name Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
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Record name 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE
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Synthesis routes and methods

Procedure details

The above prepared 7,8-dichloroisoquinoline hydrochloride was reduced in two portions by hydrogenation at 50-60 psi using 0.7 g. of platinum dioxide in 100 cc. of methanol, for one hour at ambient temperature. The mixture was filtered and concentrated. The residue was converted to the base using ammonium hydroxide and was extracted into ether. The extract was dried with magnesium sulfate, filtered and concentrated to give, as the residue, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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